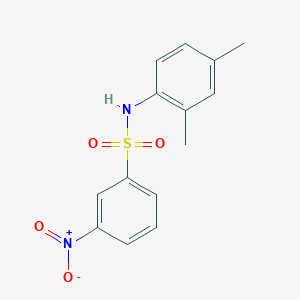

N-(2,4-dimethylphenyl)-3-nitrobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-10-6-7-14(11(2)8-10)15-21(19,20)13-5-3-4-12(9-13)16(17)18/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQCHEWZTQWXMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501236718 | |

| Record name | N-(2,4-Dimethylphenyl)-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501236718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16939-22-3 | |

| Record name | N-(2,4-Dimethylphenyl)-3-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16939-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Dimethylphenyl)-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501236718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N 2,4 Dimethylphenyl 3 Nitrobenzenesulfonamide

Established Synthetic Routes to N-(2,4-dimethylphenyl)-3-nitrobenzenesulfonamide

The traditional and most well-documented method for synthesizing this compound relies on the direct reaction between a substituted aniline (B41778) and a sulfonyl chloride.

Sulfonylation Reactions Utilizing Substituted Anilines and Sulfonyl Chlorides

The primary route for the synthesis of this compound involves the reaction of 2,4-dimethylaniline (B123086) with 3-nitrobenzenesulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. The nitrogen atom of the 2,4-dimethylaniline acts as a nucleophile, attacking the electrophilic sulfur atom of the 3-nitrobenzenesulfonyl chloride. This process typically requires a base to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion. Common bases used for this purpose include pyridine (B92270), triethylamine (B128534), or aqueous sodium carbonate. mdpi.com

The general reaction is as follows:

Reactants: 2,4-dimethylaniline and 3-nitrobenzenesulfonyl chloride.

Solvent: A suitable inert solvent such as dichloromethane (B109758), tetrahydrofuran (B95107) (THF), or water is used.

Base: A base is added to scavenge the HCl produced.

Procedure: The reactants are typically stirred at room temperature or gently heated to facilitate the reaction. nih.govnih.gov The resulting solid product, this compound, can then be isolated by filtration and purified by recrystallization. nih.govnih.gov

Optimization of Reaction Conditions and Yields

The efficiency and yield of the sulfonylation reaction are highly dependent on several key parameters. Optimization of these conditions is crucial for achieving high purity and maximizing the output of this compound.

Key parameters for optimization include:

Choice of Base: The strength and nature of the base can influence the reaction rate. While stronger bases can accelerate the reaction, they may also promote side reactions.

Solvent Polarity: The polarity of the solvent can affect the solubility of the reactants and the stability of the transition state.

Reaction Temperature: Higher temperatures generally increase the reaction rate but can also lead to the formation of impurities.

Stoichiometry of Reactants: The molar ratio of the aniline to the sulfonyl chloride is a critical factor.

Table 1: Illustrative Optimization of Synthesis for this compound

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pyridine | Dichloromethane | 25 | 12 | 85 |

| 2 | Triethylamine | Dichloromethane | 25 | 8 | 88 |

| 3 | Sodium Carbonate | Water | 50 | 6 | 92 |

This table presents hypothetical data for illustrative purposes based on general principles of sulfonamide synthesis.

Novel Synthetic Approaches and Catalyst Systems

Recent advancements in synthetic organic chemistry have introduced several novel methods that offer significant advantages over traditional approaches, including improved efficiency, reduced environmental impact, and simplified procedures.

Exploration of One-Pot Synthesis Techniques

One-pot synthesis, which involves combining multiple reaction steps in a single reactor without isolating intermediates, offers a streamlined and efficient alternative for preparing sulfonamides. princeton.edu This approach can significantly reduce solvent waste and purification steps. For the synthesis of this compound, a one-pot method could involve the in situ generation of the 3-nitrobenzenesulfonyl chloride from 3-nitrobenzenesulfonic acid, followed by the immediate addition of 2,4-dimethylaniline. princeton.edu This circumvents the need to handle the often unstable sulfonyl chloride.

Application of Polymer-Supported Reagents in Synthesis

The use of polymer-supported reagents represents a significant advancement in simplifying the purification of reaction products. thieme-connect.comnih.gov In the context of synthesizing this compound, a polymer-supported base could be employed to neutralize the HCl byproduct. After the reaction is complete, the solid-supported base can be easily removed by simple filtration, eliminating the need for aqueous workup to remove the base and its salt. This technique not only simplifies the process but also makes it more environmentally friendly. researcher.life For instance, a reusable polymer-supported triphenylphosphine reagent can be used for the direct coupling of sulfonic acid salts with amines. nih.govfigshare.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. organic-chemistry.orgnih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields. acs.orgscribd.com In the synthesis of this compound, a mixture of 3-nitrobenzenesulfonic acid, an activating agent, and 2,4-dimethylaniline in a suitable solvent can be subjected to microwave irradiation. organic-chemistry.orgacs.org This method often leads to cleaner reactions with easier purification. scribd.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis

| Method | Heating | Reaction Time | Yield (%) |

|---|---|---|---|

| Conventional | Oil Bath | 6-12 hours | 85-92 |

This table presents generalized comparative data based on findings in the literature for sulfonamide synthesis. scribd.com

Iron- and Copper-Catalyzed Aryl C–H Amidation Processes

The formation of the N-S bond in N-arylsulfonamides is a critical step in the synthesis of compounds like this compound. While traditional methods often involve the reaction of an amine with a sulfonyl chloride, modern catalysis has introduced more efficient and atom-economical alternatives. Iron and copper catalysts, in particular, have been pivotal in developing novel synthetic routes.

One innovative iron-catalyzed approach allows for the synthesis of N-arylsulfonamides directly from nitroarenes and sodium arylsulfinates. acs.orgorganic-chemistry.orgnih.gov This one-step method utilizes readily available and stable nitroarenes as the nitrogen source, with iron(II) chloride (FeCl₂) as the catalyst and sodium bisulfite (NaHSO₃) as a reductant under mild conditions. organic-chemistry.orgnih.gov Mechanistic studies suggest that the crucial N–S bond is formed through the direct coupling of the nitroarene with the sodium arylsulfinate before the nitro group is reduced. acs.orgorganic-chemistry.org This process is noted for its tolerance of a wide array of functional groups, making it a versatile tool in medicinal and synthetic chemistry. organic-chemistry.org

Copper-catalyzed systems have also emerged as powerful tools for N-arylation reactions to form sulfonamides. These methods often involve the cross-coupling of sulfonamides with aryl halides or arylboronic acids. researchgate.netrsc.org For instance, copper(II) catalysts, even without specialized ligands, can promote the N-arylation of sulfonamides using sodium arylsulfinates in a desulfitative pathway. organic-chemistry.org This approach demonstrates high efficiency and broad substrate compatibility. organic-chemistry.org While direct C-H amidation catalyzed by iron or copper for the specific synthesis of this compound is not extensively documented, these related catalytic strategies for constructing the core N-arylsulfonamide scaffold represent the forefront of synthetic efficiency and are applicable to this class of compounds.

Functional Group Transformations and Derivatization Strategies

The structure of this compound features two key functional handles for derivatization: the nitro group and the sulfonamide moiety. These sites allow for a range of chemical transformations to produce novel analogues with modulated properties.

The nitro group on the benzenesulfonamide (B165840) ring is readily converted to a primary amine (aniline) functionality, which serves as a versatile precursor for further derivatization. This transformation is a cornerstone of synthetic organic chemistry, with numerous reagents available to effect the reduction chemoselectively. wikipedia.org

Common and effective methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. wikipedia.orgcommonorganicchemistry.com Metal-acid systems, such as iron powder in acetic acid or tin(II) chloride (SnCl₂) in hydrochloric acid, are also widely used and offer mild conditions that are tolerant of other functional groups. commonorganicchemistry.comscispace.com Zinc metal in the presence of acid or ammonium chloride provides another reliable method for this reduction. commonorganicchemistry.comscispace.com The choice of reagent can be critical to avoid side reactions, especially when other reducible groups are present in the molecule. commonorganicchemistry.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂/Pd-C | H₂ gas, Methanol/Ethanol solvent, Room Temp. | Highly efficient; may also reduce other functional groups (e.g., alkenes). commonorganicchemistry.com |

| Fe/CH₃COOH | Iron powder, Acetic acid, Reflux | Mild, effective, and often used in industrial-scale reductions. wikipedia.org |

| SnCl₂/HCl | Tin(II) chloride, Concentrated HCl, 0°C to RT | A classic method, reliable for many substrates. scispace.com |

| Zn/NH₄Cl | Zinc dust, Ammonium chloride, Aqueous solution | Mild conditions, useful when strong acids are to be avoided. commonorganicchemistry.com |

| Na₂S or Na₂S₂O₄ | Aqueous or alcoholic solution | Can sometimes offer selectivity, especially with multiple nitro groups. commonorganicchemistry.comresearchgate.net |

The resulting product, 3-amino-N-(2,4-dimethylphenyl)benzenesulfonamide , is a key intermediate for subsequent functionalization.

The benzenesulfonamide ring, activated by the strong electron-withdrawing effects of both the nitro group and the sulfonyl group, is susceptible to nucleophilic aromatic substitution (SₙAr). nih.gov In this type of reaction, a nucleophile can replace a suitable leaving group on the aromatic ring, or in some cases, a hydrogen atom. researchgate.net The nitro group, particularly when positioned ortho or para to a leaving group, strongly stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby facilitating the reaction. ck12.org

While this compound does not possess a conventional leaving group like a halogen, the high degree of activation on the ring means that reactions with very strong nucleophiles could potentially lead to substitution at positions ortho and para to the activating groups. nih.govresearchgate.net For instance, nucleophiles might attack the carbon atoms bearing hydrogen, leading to a transient σ-adduct. researchgate.net The synthetic utility of this reactivity in the specific target molecule would depend on the reaction conditions and the nucleophile employed, potentially allowing for the introduction of alkoxy, amino, or other functional groups onto the nitro-substituted ring.

The amine derivative, 3-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, obtained from the reduction of the nitro group, provides a nucleophilic site for the formation of new amide bonds through acylation. This reaction is a straightforward and high-yielding method to introduce a wide variety of acyl groups, thereby expanding the chemical diversity of the molecular scaffold.

The acylation is typically performed by reacting the amine with an acylating agent such as an acyl chloride or a carboxylic acid anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine. google.com The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. Alternatively, direct coupling of the amine with a carboxylic acid can be achieved using coupling reagents like dicyclohexylcarbodiimide (DCC). researchgate.net

Table 2: Examples of Acylation Reactions

| Amine Derivative | Acylating Agent | Product |

|---|---|---|

| 3-amino-N-(2,4-dimethylphenyl)benzenesulfonamide | Acetyl chloride | N-(3-(acetylamino)phenylsulfonyl)-2,4-dimethylaniline |

| 3-amino-N-(2,4-dimethylphenyl)benzenesulfonamide | Benzoyl chloride | N-(3-(benzoylamino)phenylsulfonyl)-2,4-dimethylaniline |

| 3-amino-N-(2,4-dimethylphenyl)benzenesulfonamide | Succinic anhydride | 4-(((3-(N-(2,4-dimethylphenyl)sulfamoyl)phenyl)amino)-4-oxobutanoic acid |

| 3-amino-N-(2,4-dimethylphenyl)benzenesulfonamide | N-Cbz-glycine + DCC | Benzyl (2-(((3-(N-(2,4-dimethylphenyl)sulfamoyl)phenyl)amino)-2-oxoethyl)carbamate |

This strategy allows for the systematic exploration of structure-activity relationships by appending different functionalities through the newly formed amide linkage.

Beyond the primary transformations of the nitro and sulfonamide groups, a variety of other reactions can be employed for structural modulation. The two aromatic rings in the parent molecule offer distinct opportunities for introducing new substituents.

The 2,4-dimethylphenyl ring is electron-rich and thus activated towards electrophilic aromatic substitution (e.g., halogenation, nitration, Friedel-Crafts reactions). The directing effects of the two methyl groups (ortho, para-directing) and the sulfonamide nitrogen would need to be considered to predict the regioselectivity of such reactions.

Conversely, the amine derivative, 3-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, opens up a rich field of derivatization possibilities on the other ring. The amino group can be converted into a diazonium salt, which is a highly versatile intermediate. Through Sandmeyer or related reactions, the diazonium group can be replaced by a wide range of substituents, including halogens (Cl, Br, I), cyano (-CN), hydroxyl (-OH), and others. This provides a powerful method for introducing functional groups at the 3-position of the benzenesulfonamide ring that would be difficult to install otherwise. Further modifications of the introduced groups can lead to an even broader library of structurally diverse compounds.

Structural Elucidation and Conformational Analysis of N 2,4 Dimethylphenyl 3 Nitrobenzenesulfonamide and Its Analogs

Single Crystal X-ray Diffraction Studies

Determination of Molecular Conformation in the Solid State

The solid-state conformation of N-arylsulfonamides is generally characterized by a non-planar, bent geometry at the sulfonamide bridge. A key descriptor of this conformation is the C—SO₂—NH—C torsion angle, which defines the twist around the S-N bond. Studies on various analogs reveal a wide range of these torsion angles, indicating significant conformational flexibility.

For instance, in N-(2,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide, the molecule is bent at the sulfur atom with a C—SO₂—NH—C torsion angle of 66.5(2)°. nih.govresearchgate.net In contrast, the analog N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide exists as two independent molecules in the asymmetric unit with distinct torsion angles of -60.4(3)° and 58.8(3)°. nih.gov This highlights how subtle changes in substituent positioning can lead to different preferred conformations. The conformation of the N-H bond relative to the substituents on the rings is also a critical feature. For example, in N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide, the N-H bond is syn to the ortho-nitro group on the sulfonyl ring. nih.gov

The table below presents the C—SO₂—NH—C torsion angles for several analogs, illustrating the conformational diversity within this class of compounds.

| Compound | C—SO₂—NH—C Torsion Angle (°) |

| N-(2,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide | 66.5(2) nih.govresearchgate.net |

| N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide (Molecule 1) | -60.4(3) nih.gov |

| N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide (Molecule 2) | 58.8(3) nih.gov |

| N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide | 57.4(3) nih.gov |

| N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide | 71.41(18) nih.gov |

| N-(3,5-dimethylphenyl)-4-nitrobenzenesulfonamide (Molecule 1) | -66.67(38) nih.gov |

| N-(3,5-dimethylphenyl)-4-nitrobenzenesulfonamide (Molecule 2) | -70.56(39) nih.gov |

| N-(2-methylphenyl)-2-nitrobenzenesulfonamide | 73.90(26) researchgate.net |

Analysis of Dihedral Angles Between Aromatic Rings

The relative orientation of the two aromatic rings is another crucial structural parameter, defined by the dihedral angle between the planes of the sulfonyl benzene (B151609) ring and the aniline (B41778) ring. This angle is sensitive to the electronic and steric effects of the substituents on both rings. A larger dihedral angle generally indicates greater steric hindrance between the rings.

A comparative summary of dihedral angles for various analogs is provided in the following table.

| Compound | Dihedral Angle Between Aromatic Rings (°) |

| N-(2,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide | 41.0(1) nih.govresearchgate.net |

| N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide (Molecule 1) | 53.67(8) nih.gov |

| N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide (Molecule 2) | 56.99(9) nih.gov |

| N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | 30.51(14) mdpi.com |

| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | 41.05(5) mdpi.com |

| N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide | 47.2(2) nih.gov |

| N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide | 51.07(8) nih.gov |

| N-(3,5-dimethylphenyl)-4-nitrobenzenesulfonamide (Molecule 1) | 56.22(15) nih.goviucr.org |

| N-(3,5-dimethylphenyl)-4-nitrobenzenesulfonamide (Molecule 2) | 58.16(14) nih.goviucr.org |

| N-(2-methylphenyl)-2-nitrobenzenesulfonamide | 53.44(14) researchgate.net |

Identification and Characterization of Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds can play a significant role in stabilizing a particular molecular conformation. In the case of nitro-substituted N-arylsulfonamides, a common feature is the formation of an intramolecular hydrogen bond between the amide hydrogen (N-H) and an oxygen atom of an ortho-nitro group on the sulfonyl ring.

This interaction typically forms a seven-membered ring motif, denoted as S(7). nih.gov Such an intramolecular bond is observed in the crystal structures of N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2-methylphenyl)-2-nitrobenzenesulfonamide. nih.govresearchgate.netresearchgate.net In these cases, the amide hydrogen atom is involved in a bifurcated hydrogen bond, participating in both an intramolecular N-H···O(nitro) interaction and an intermolecular hydrogen bond. researchgate.net For the target compound, N-(2,4-dimethylphenyl)-3-nitrobenzenesulfonamide, the nitro group is in the meta position, making the formation of this specific S(7) intramolecular hydrogen bond unlikely.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The way molecules pack in a crystal is determined by a network of intermolecular interactions, primarily hydrogen bonds and van der Waals forces. In N-arylsulfonamides, the N-H group acts as a hydrogen bond donor, while the sulfonyl (SO₂) and nitro (NO₂) oxygens are effective acceptors.

A prevalent packing motif involves the formation of inversion dimers, where two molecules are linked by a pair of N—H···O(sulfonyl) hydrogen bonds, creating an R²₂(8) ring motif. nih.gov This arrangement is seen in the crystal structures of N-(2,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide and N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide. nih.govnih.gov Another common pattern is the formation of chains. For instance, molecules of N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide are linked into zigzag C(4) chains by N—H···O hydrogen bonds. nih.gov In some cases, the nitro group oxygen acts as the hydrogen bond acceptor, as seen in N-(3,5-dimethylphenyl)-4-nitrobenzenesulfonamide, where N—H···O(nitro) bonds link the molecules into chains. nih.goviucr.org The specific packing motif adopted depends on the steric and electronic properties of the substituents, which influence which hydrogen bond acceptors are most accessible.

Spectroscopic Characterization for Structural Confirmation

While X-ray diffraction provides the most detailed structural picture in the solid state, spectroscopic techniques are essential for confirming the structure and purity of the bulk material.

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in a molecule. For N-arylsulfonamides, the IR spectrum provides clear evidence for the sulfonamide and nitro groups. The purity of newly synthesized sulfonamides is often checked and characterized by their infrared spectra. nih.govnih.govresearchgate.netresearchgate.net

The characteristic vibrational frequencies for this class of compounds include:

N-H Stretching (νN-H): The stretching vibration of the N-H bond typically appears as a sharp peak in the range of 3285–3199 cm⁻¹. researchgate.net

Asymmetric and Symmetric SO₂ Stretching (νSO₂): The sulfonamide group is characterized by two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds. These are generally found in the ranges of 1376–1309 cm⁻¹ (asymmetric) and 1177–1148 cm⁻¹ (symmetric). researchgate.net

S-N and C-N Stretching (νS-N, νC-N): The stretching vibrations for the S-N and C-N bonds are typically observed in the ranges of 945–893 cm⁻¹ and 1304–1168 cm⁻¹, respectively. researchgate.net

These characteristic absorption bands provide a reliable spectroscopic signature for the N-(aryl)benzenesulfonamide framework, confirming the successful synthesis and structural integrity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C. For this compound, analysis of its ¹H and ¹³C NMR spectra would allow for the unambiguous assignment of all proton and carbon signals, confirming the compound's connectivity and substitution patterns.

Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and sulfonyl groups and the electron-donating effects of the methyl groups. The carbon atoms directly attached to the nitrogen and sulfur atoms, as well as those bearing the nitro and methyl groups, would exhibit characteristic chemical shifts.

For analogous sulfonamides, such as N-(substituted phenyl)-benzenesulfonamides, ¹H NMR studies have been conducted. researchgate.net In these studies, the chemical shifts of the aromatic protons are well-documented, providing a basis for predicting the spectral features of the title compound. For instance, the protons on the substituted phenyl ring and the benzenesulfonamide (B165840) ring typically appear in the aromatic region of the spectrum, with their exact shifts depending on the nature and position of the substituents.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| NH | Variable | Singlet (broad) | 1H |

| Aromatic CH (nitro-ring) | 7.5 - 8.5 | Multiplet | 4H |

| Aromatic CH (dimethyl-ring) | 6.9 - 7.2 | Multiplet | 3H |

| CH₃ (position 2) | ~2.3 | Singlet | 3H |

| CH₃ (position 4) | ~2.1 | Singlet | 3H |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-NO₂ | ~148 |

| Aromatic C-SO₂ | ~140 |

| Aromatic C-N | ~135 |

| Aromatic C-CH₃ | 130 - 140 |

| Aromatic CH | 115 - 135 |

| CH₃ | 18 - 22 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and deduce the structural components of a molecule by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry would confirm the molecular formula, C₁₄H₁₄N₂O₄S, which corresponds to a molecular weight of 306.34 g/mol .

Upon ionization, typically through techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be observed. Subsequent fragmentation would likely involve the cleavage of the sulfonamide bond (C-S or S-N), which is a common fragmentation pathway for sulfonamides. nih.gov

Key fragmentation patterns expected for this compound would include the formation of ions corresponding to the 3-nitrobenzenesulfonyl group and the 2,4-dimethylaniline (B123086) moiety. The fragmentation of related nitrobenzenesulfonamides and N-alkylbenzenesulfonamides has been studied, providing insights into the likely fragmentation pathways. nih.govnih.gov For example, the mass spectrum of 4-nitrobenzenesulfonamide (B188996) shows characteristic fragments that can be extrapolated to predict the behavior of its N-substituted derivatives. chemicalbook.com

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Fragment Structure |

| 306 | [M]⁺ | [C₁₄H₁₄N₂O₄S]⁺ |

| 186 | [O₂NC₆H₄SO₂]⁺ | 3-nitrobenzenesulfonyl cation |

| 121 | [H₂NC₆H₃(CH₃)₂]⁺ | 2,4-dimethylaniline radical cation |

| 120 | [HNC₆H₃(CH₃)₂]⁺ | 2,4-dimethylphenylaminyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (from dimethylphenyl ring) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Computational and Theoretical Investigations of N 2,4 Dimethylphenyl 3 Nitrobenzenesulfonamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with high accuracy.

The first step in most quantum chemical investigations is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For sulfonamides, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-311G**, are used to compute geometrical parameters. electrochemsci.org

Once the molecular geometry is optimized to its ground state, DFT calculations can be used to predict its vibrational frequencies. researchgate.net These theoretical frequencies correspond to the vibrational modes of the molecule, such as stretching, bending, and torsional motions of different functional groups. The resulting data can be used to generate a theoretical infrared (IR) spectrum.

This predicted spectrum is invaluable for interpreting experimental spectroscopic data. By comparing the calculated vibrational frequencies with those obtained from experimental techniques like Fourier-transform infrared (FTIR) spectroscopy, the accuracy of the optimized molecular structure can be validated. researchgate.netresearchgate.net Calculations are typically performed at the same level of theory as the geometry optimization (e.g., B3LYP) to ensure consistency. electrochemsci.orgresearchgate.net Discrepancies between calculated and experimental frequencies can often be reconciled by applying a scaling factor to the theoretical values to account for anharmonicity and other systematic errors in the computational method.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. chemrxiv.orgrsc.org The MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). chemrxiv.orgresearchgate.net

For N-(2,4-dimethylphenyl)-3-nitrobenzenesulfonamide, the MEP surface would be expected to show:

Negative Regions: The most negative potential (typically colored red) would be concentrated around the highly electronegative oxygen atoms of the sulfonyl (-SO₂) and nitro (-NO₂) groups. These regions represent the most likely sites for an electrophilic attack. electrochemsci.org

Positive Regions: A region of positive potential (typically colored blue) would be located around the hydrogen atom of the sulfonamide (-NH-) group, indicating its acidic nature and its potential to act as a hydrogen bond donor. mdpi.com

Neutral Regions: The aromatic rings and methyl groups would generally exhibit intermediate potential values.

The MEP analysis provides a visual representation of where the molecule is most likely to interact with other charged or polar species, offering insights into its intermolecular interactions. rsc.org

DFT is also used to calculate a range of chemical reactivity descriptors that quantify a molecule's stability and reactivity. These are divided into global and local descriptors.

Global reactivity descriptors provide information about the molecule as a whole. Key global descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

| Descriptor | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability; a larger gap implies higher stability and lower reactivity. electrochemsci.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to a change in electron configuration. electrochemsci.org |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher tendency to react. electrochemsci.org |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic character of a molecule. |

Local reactivity descriptors , such as the Fukui function, identify which specific atoms within the molecule are most reactive. scielo.org.mxscm.com The condensed Fukui function calculates the reactivity of each atomic site. scielo.org.mx

fk+ : Indicates the reactivity towards a nucleophilic attack (electron acceptance). The atom with the highest fk+ value is the most likely site for a nucleophile to attack.

fk- : Indicates the reactivity towards an electrophilic attack (electron donation). The atom with the highest fk- value is the most probable site for an electrophile to attack. mdpi.com

fk0 : Indicates the reactivity towards a radical attack .

For this compound, Fukui analysis would pinpoint the specific atoms on the nitro, sulfonyl, and aromatic ring systems most susceptible to different types of chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Identification of Physicochemical Descriptors Influencing Activity

The biological activity of a molecule is intricately linked to its physicochemical properties. For this compound, computational and theoretical studies, particularly Quantitative Structure-Activity Relationship (QSAR) analyses of related benzenesulfonamide (B165840) derivatives, help in identifying the key physicochemical descriptors that likely govern its efficacy. These descriptors fall into three main categories: electronic, steric, and hydrophobic.

Electronic Descriptors: These parameters describe the electronic aspects of the molecule, such as its ability to donate or accept electrons, which is crucial for its interaction with biological targets. For N-aryl derivatives, electronic descriptors like the dipole moment and charges on specific atoms are often significant in QSAR models. mdpi.comnih.gov The presence of the electron-withdrawing nitro group (-NO₂) on the benzenesulfonamide ring significantly influences the electronic properties of this compound. This group reduces the electron density of the aromatic ring, which can be a critical factor in its binding affinity to target proteins.

Hydrophobic Descriptors: Lipophilicity, often expressed as LogP, is a crucial descriptor that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For a compound to reach its target in the body, it must be able to pass through biological membranes, a process that is largely governed by its hydrophobicity. In QSAR studies of N-aryl derivatives, the lipophilicity parameter AlogP98 has been identified as an important descriptor for bioactivity. mdpi.comnih.gov

| Descriptor Category | Specific Descriptor | Influence on Activity of this compound |

| Electronic | Dipole Moment | The magnitude and orientation of the dipole moment, influenced by the nitro and dimethylphenyl groups, can affect long-range interactions with the target's binding site. |

| Atomic Charges | The partial charges on the sulfonyl, nitro, and amide groups are critical for forming specific electrostatic interactions, such as hydrogen bonds, with the receptor. | |

| HOMO/LUMO Energies | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions. | |

| Steric | Molecular Volume/Surface Area | The overall size of the molecule determines its fit within the binding pocket. The 2,4-dimethyl substitution pattern will create a specific steric profile that can either be favorable or unfavorable for binding, depending on the target's topology. |

| Molar Refractivity | This descriptor is related to the volume of the molecule and its polarizability. It can be a significant parameter in QSAR models for benzenesulfonamides, reflecting both steric and electronic influences. | |

| Torsional Angles | The rotational freedom around the S-N bond and the bonds connecting the aryl rings to the core structure influences the molecule's conformation and its ability to adopt the optimal geometry for binding. | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | A balanced LogP value is crucial for the compound to traverse both aqueous and lipid environments in the body to reach its target. A calculated XLogP3-AA for a similar compound is 2.7, suggesting moderate lipophilicity. nih.gov |

| Topological Polar Surface Area (TPSA) | TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A TPSA of 114 Ų for a similar compound suggests it may have good oral bioavailability. nih.gov |

Detailed Research Findings

While specific 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have not been published for this compound itself, research on analogous benzenesulfonamide series provides valuable insights. researchgate.net These studies typically reveal the following:

Steric Fields: The position and size of substituents on both aromatic rings are critical. For instance, bulky substituents may be favored in some regions of the binding site while being detrimental in others. The 2,4-dimethyl substitution pattern on the phenyl ring of the target compound would contribute to a specific steric field that influences its binding affinity.

Electrostatic Fields: The electrostatic potential map of benzenesulfonamides is significantly influenced by the sulfonyl and any electron-withdrawing or -donating groups. The nitro group in this compound creates a region of negative electrostatic potential, which could be a key interaction point with a positively charged region of a receptor.

Hydrophobic Fields: The dimethylphenyl group contributes to the hydrophobicity of the molecule. The spatial arrangement of this hydrophobic region is important for favorable interactions with nonpolar residues in the binding pocket of a target protein.

Structure Activity Relationship Sar Studies for Optimized Research Probes

Impact of Substituent Modifications on Biological Activities

The biological profile of N-(2,4-dimethylphenyl)-3-nitrobenzenesulfonamide is intricately linked to the nature and position of its substituents. Modifications to the nitro and dimethylphenyl groups can profoundly influence the compound's physicochemical properties and, consequently, its biological activity.

The relative positioning of the nitro and methyl groups on the aromatic rings of this compound plays a significant role in determining its conformational preferences and intermolecular interactions, which in turn can affect its biological efficacy.

Nitro Group Position: The location of the electron-withdrawing nitro group on the benzenesulfonamide (B165840) ring is a critical determinant of activity. While the parent compound features a nitro group at the meta-position, shifting it to the ortho- or para-position can alter the molecule's electronic distribution and steric profile. Studies on related nitroaromatic compounds have shown that positional isomers can exhibit vastly different biological activities. For instance, in a series of nitro-containing chalcones, compounds with a nitro group at the ortho position displayed the highest anti-inflammatory activity, while those with a para-nitro group showed potent vasorelaxant effects. mdpi.com This suggests that the meta-position in this compound may be optimal for a specific set of interactions with its biological target, and any alteration to this position would likely modulate its activity and selectivity profile. The change in position of the nitro group can influence the C-S-N-C torsion angles, leading to different orientations of the phenyl rings. mdpi.com

Methyl Group Positions: The substitution pattern on the N-phenyl ring also significantly impacts the molecule's conformation and biological function. The 2,4-dimethyl substitution pattern in the lead compound influences the dihedral angle between the two aromatic rings. nih.gov Altering the methyl group positions to, for example, 2,3-dimethyl, 2,5-dimethyl, 3,4-dimethyl, or 3,5-dimethyl would change the steric environment around the sulfonamide linkage. nih.govresearchgate.net Research on different N-(dimethylphenyl)-benzenesulfonamides has demonstrated that these positional changes can affect crystal packing and intermolecular hydrogen bonding patterns, which can be extrapolated to differences in receptor binding. For instance, studies on Schiff bases have shown that methyl groups at the meta and para positions result in greater antimicrobial activity compared to ortho-substituted derivatives. researchgate.net This highlights the sensitivity of biological activity to the precise placement of even relatively small alkyl groups.

| Isomer | Structural Change | Predicted Effect on Biological Activity |

|---|---|---|

| N-(2,4-dimethylphenyl)-2-nitrobenzenesulfonamide | Nitro group at ortho-position | Potential for altered intramolecular hydrogen bonding, which may affect conformation and target binding. Steric hindrance could influence activity. |

| N-(2,4-dimethylphenyl)-4-nitrobenzenesulfonamide | Nitro group at para-position | Maximizes the electron-withdrawing effect, potentially enhancing interactions with electron-rich pockets in a biological target. |

| N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide | Methyl groups at 2- and 5-positions | Changes in steric bulk around the N-aryl ring could alter the preferred dihedral angle and impact binding affinity. |

| N-(3,5-dimethylphenyl)-3-nitrobenzenesulfonamide | Methyl groups at 3- and 5-positions | Symmetrical substitution may lead to different packing interactions and potentially altered selectivity. |

The electronic and steric properties of the substituents on both the sulfonamide and N-aryl portions of the molecule are fundamental to its interaction with biological macromolecules.

Electronic Effects: The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the benzenesulfonamide ring and the acidity of the sulfonamide N-H proton. This electronic pull can enhance the hydrogen-bonding capability of the sulfonamide moiety, a key interaction in many biologically active sulfonamides. researchgate.net Conversely, the two methyl groups on the N-phenyl ring are electron-donating, which increases the electron density of that ring system. This electronic balance between the two aryl rings is likely a key feature for its biological activity. Replacing the nitro group with an electron-donating group, or the methyl groups with electron-withdrawing groups, would drastically alter the molecule's electronic landscape and its resulting biological function.

Scaffold Exploration and Derivatization for Enhanced Potency and Selectivity

Building upon the initial SAR insights, further exploration of the this compound scaffold through derivatization is a promising strategy for developing analogs with improved potency and selectivity.

The synthesis of analogs allows for a systematic investigation of the chemical space around the core scaffold. rsc.orgnih.gov Synthetic strategies typically involve the reaction of a substituted benzenesulfonyl chloride with a corresponding substituted aniline (B41778). eurekaselect.com This modular approach facilitates the introduction of a wide variety of substituents on either aromatic ring.

Benzenesulfonamide Ring Modifications: Analogs can be designed by replacing the 3-nitro group with other electron-withdrawing groups of varying sizes and electronic strengths, such as cyano, trifluoromethyl, or different halogens. Alternatively, introducing electron-donating groups like methoxy (B1213986) or amino moieties would provide insight into the necessity of an electron-deficient ring for activity.

N-Aryl Ring Modifications: The N-(2,4-dimethylphenyl) moiety can be systematically altered. This includes varying the number and position of the methyl groups, as well as introducing other substituents with different electronic and steric properties. For instance, replacing the methyl groups with halogens could enhance binding through halogen bonding, while introducing polar groups could improve solubility and create new hydrogen bonding opportunities.

| Analog | Modification | Rationale |

|---|---|---|

| N-(2,4-dimethylphenyl)-3-cyanobenzenesulfonamide | Replacement of -NO₂ with -CN | Investigate the effect of a different electron-withdrawing group with a linear geometry. |

| N-(2,4-dimethylphenyl)-3-aminobenzenesulfonamide | Replacement of -NO₂ with -NH₂ | Evaluate the impact of an electron-donating group and a potential hydrogen bond donor. |

| N-(2-chloro-4-methylphenyl)-3-nitrobenzenesulfonamide | Replacement of one -CH₃ with -Cl | Assess the effect of an electron-withdrawing, sterically smaller substituent on the N-aryl ring. |

| N-(2,4-diethylphenyl)-3-nitrobenzenesulfonamide | Replacement of -CH₃ with -C₂H₅ | Probe the steric tolerance of the binding site. |

The ultimate goal of SAR studies is to understand how specific structural features of a molecule translate into molecular interactions with its biological target. Techniques such as X-ray crystallography of ligand-protein complexes and computational molecular docking can provide detailed insights into these interactions. For sulfonamide-based inhibitors, key interactions often involve hydrogen bonding between the sulfonamide group and amino acid residues in the active site of an enzyme. nih.gov The nitrogen atom of the sulfonamide can act as a hydrogen bond acceptor, while the N-H proton can be a hydrogen bond donor. The oxygen atoms of the sulfonyl group are also potent hydrogen bond acceptors. nih.gov

Furthermore, the aromatic rings can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. nih.gov The specific substitution pattern on these rings dictates the strength and geometry of these interactions. By correlating the biological activity of a series of analogs with their observed or predicted binding modes, a detailed pharmacophore model can be constructed. This model can then guide the rational design of new, more potent, and selective compounds.

While this compound itself is not chiral, the introduction of certain substituents or modifications to the scaffold could create a stereocenter. In such cases, it is highly probable that the biological activity will be stereoselective, with one enantiomer being significantly more active than the other. mdpi.com This is because biological targets, such as enzymes and receptors, are chiral environments, and they will interact differently with the two enantiomers of a chiral ligand. nih.gov

The less active or inactive enantiomer (distomer) may be simply inert, or it could contribute to off-target effects or even antagonize the activity of the desired enantiomer (eutomer). Therefore, if chiral analogs are synthesized, it is imperative to separate the enantiomers, a process known as chiral resolution, and evaluate their biological activities independently. wikipedia.orgpharmtech.com Techniques such as chiral chromatography can be employed for this purpose. nih.gov Understanding the stereochemical requirements for activity is a critical aspect of probe optimization, as the development of a single-enantiomer drug can lead to a better therapeutic index and a cleaner pharmacological profile.

Rational Design Principles Derived from SAR Data

Structure-Activity Relationship (SAR) studies are fundamental to the optimization of research probes, providing critical insights into how the chemical structure of a compound influences its biological activity. For the N-phenylbenzenesulfonamide scaffold, to which this compound belongs, extensive research has elucidated key principles that guide the rational design of more potent and selective molecules. By systematically analyzing SAR data from analogous compounds, it is possible to deduce the essential pharmacophoric features required for target engagement and to devise strategies for enhancing properties such as ligand efficiency.

Identification of Pharmacophoric Features Essential for Target Binding

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. For the benzenesulfonamide class of compounds, which are well-known inhibitors of enzymes like carbonic anhydrases, a generally accepted pharmacophore model has emerged from numerous studies. researchgate.netnih.gov The structure of this compound can be dissected to identify its key contributions to this model.

The essential pharmacophoric features can be categorized as follows:

Zinc-Binding Group (ZBG): The deprotonated sulfonamide moiety (-SO₂NH⁻) is the cornerstone of the pharmacophore for many metalloenzyme targets. It acts as a primary zinc-binding group, coordinating with the catalytic zinc ion (Zn²⁺) in the enzyme's active site. nih.gov

Hydrogen Bond Donor/Acceptor: The sulfonamide nitrogen (N-H) serves as a crucial hydrogen bond donor, while the sulfonyl oxygens (S=O) act as hydrogen bond acceptors. These interactions help to properly orient the inhibitor within the active site through a network of hydrogen bonds with amino acid residues. mdpi.com

Aromatic Rings for Hydrophobic and π-π Interactions: The molecule contains two aromatic rings—the 3-nitrophenyl ring and the 2,4-dimethylphenyl ring. These regions are critical for establishing hydrophobic, van der Waals, and π-π stacking interactions with nonpolar amino acid residues lining the active site cavity. mdpi.com

Electron-Withdrawing and Polar Features: The nitro group (NO₂) on the benzenesulfonamide ring is a strong electron-withdrawing group. This feature can modulate the acidity of the sulfonamide proton and participate in polar or hydrogen bonding interactions, contributing to binding affinity and selectivity. nih.gov

Hydrophobic/Steric Features: The two methyl groups on the N-phenyl ring provide specific points of hydrophobic interaction and introduce steric bulk. The precise positioning of these groups is critical; they can either fit snugly into hydrophobic sub-pockets to enhance affinity or cause steric clashes that reduce it. acs.org

These features are summarized in the interactive table below, mapping the structural components of this compound to their putative pharmacophoric roles.

| Structural Component | Pharmacophoric Feature | Primary Role in Target Binding |

|---|---|---|

| Sulfonamide Moiety (-SO₂NH-) | Zinc-Binding Group, H-Bond Donor/Acceptor | Coordinates with the active site metal ion (e.g., Zn²⁺); forms critical hydrogen bonds with protein residues. |

| 3-Nitrophenyl Ring | Aromatic/Hydrophobic Region, Polar Feature | Engages in hydrophobic and π-π interactions; the nitro group provides a site for polar interactions. |

| 2,4-Dimethylphenyl Ring | Aromatic/Hydrophobic Region | Occupies a hydrophobic pocket in the target protein, contributing to binding affinity through van der Waals forces. |

| Methyl Groups (-CH₃) | Hydrophobic Substituents | Provide specific hydrophobic contact points and influence the ligand's orientation and conformational rigidity. |

Strategies for Improving Ligand Efficiency in Research Tools

Ligand efficiency (LE) is a key metric in drug discovery and probe development used to assess the binding energy of a ligand on a per-atom basis. It is calculated as the binding affinity (e.g., pIC₅₀ or pKᵢ) divided by the number of non-hydrogen atoms (heavy atoms, N). The goal is to maximize binding affinity while minimizing molecular size and lipophilicity, thereby creating more "atom-efficient" molecules that are more likely to have favorable pharmacokinetic properties. rsc.org

Starting with a lead compound such as this compound, several rational design strategies can be employed to improve ligand efficiency.

Systematic Modification of Aromatic Substituents: The substitution pattern on both phenyl rings offers a rich opportunity for optimization. Replacing the bulky 2,4-dimethylphenyl group with smaller alkyl groups (e.g., ethyl, methyl) or even a simple phenyl ring can probe the size of the hydrophobic pocket. Conversely, adding small, electron-withdrawing groups like halogens (F, Cl) can improve binding by forming halogen bonds or other favorable interactions without significantly increasing size. acs.org

Bioisosteric Replacement of the Nitro Group: The nitro group is effective but can sometimes be associated with metabolic liabilities. Replacing it with bioisosteres—substituents with similar steric and electronic properties—can maintain or improve activity while enhancing the compound's profile. Potential bioisosteres for a nitro group include a cyano (-CN), trifluoromethyl (-CF₃), or sulfone (-SO₂CH₃) group. Each replacement would subtly alter the electronic pull on the ring and present different opportunities for interaction.

Scaffold Simplification and Fragment Growing: A powerful strategy is to deconstruct the molecule to its minimal active core and then "grow" it by adding small, highly efficient chemical fragments. For this scaffold, one might start with N-phenyl-benzenesulfonamide and systematically add substituents. This approach ensures that every atom added makes a significant positive contribution to the binding affinity, thereby maximizing ligand efficiency.

The following interactive table outlines hypothetical modifications to the parent compound and analyzes their potential impact on ligand efficiency based on these principles.

| Modification Strategy | Example Analog | Rationale for Improved Ligand Efficiency |

|---|---|---|

| Reduce Steric Bulk | N-phenyl-3-nitrobenzenesulfonamide | Removes two methyl groups (2 heavy atoms). If the loss in affinity is minimal, the LE will increase. This tests if the methyl groups are essential for binding. |

| Bioisosteric Replacement | N-(2,4-dimethylphenyl)-3-cyanobenzenesulfonamide | Replaces -NO₂ with -CN. The cyano group is smaller (2 heavy atoms vs. 3) and acts as a hydrogen bond acceptor. This could maintain potency with a smaller size, increasing LE. |

| Enhance Hydrophobic Interactions | N-(4-ethylphenyl)-3-nitrobenzenesulfonamide | Repositions the alkyl substituent. An ethyl group at the 4-position may fit better into a specific hydrophobic channel than the 2,4-dimethyl pattern, leading to a greater affinity gain per atom. |

| Introduce Favorable Polar Contacts | N-(4-fluoro-2-methylphenyl)-3-nitrobenzenesulfonamide | Replacing a methyl with a fluorine atom maintains size but adds a potential halogen bond donor or H-bond acceptor, potentially increasing affinity with no change in heavy atom count. |

By applying these rational design principles, research probes based on the this compound scaffold can be systematically optimized to achieve higher potency, selectivity, and improved physicochemical properties suitable for advanced biological studies.

Advanced Analytical Techniques and Their Application in Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Derivatization Studies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of sulfonamides, offering high resolution and sensitivity for both purity assessment and quantitative studies. amazonaws.comjopcr.com For N-(2,4-dimethylphenyl)-3-nitrobenzenesulfonamide, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of an aqueous component (often with a pH modifier like acetic or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comresearchgate.net Isocratic or gradient elution can be applied to achieve optimal separation from impurities or other components in a mixture. mdpi.com

Purity assessment is achieved by detecting and quantifying any impurities present in a sample of this compound. The high separation efficiency of HPLC allows for the resolution of structurally similar compounds, which may be process-related impurities or degradation products. amazonaws.com

While this compound possesses chromophores that allow for UV detection, derivatization techniques can be employed to significantly enhance detection sensitivity and selectivity, particularly when analyzing trace amounts. actascientific.com This is especially useful when the native compound exhibits low molar absorptivity at wavelengths where background interference is minimal. pmda.go.jp

Pre-column derivatization involves chemically modifying the analyte before it is introduced into the HPLC system. A common derivatizing agent for sulfonamides is fluorescamine, which reacts with the primary or secondary amine group to yield a highly fluorescent product. nih.govresearchgate.netnih.gov This allows for the use of a fluorescence detector (FLD), which offers greater sensitivity and selectivity compared to UV detection. nih.gov The reaction between this compound and a derivatizing agent would need to be optimized for reaction time, temperature, and pH to ensure complete and reproducible derivatization. researchgate.net

Post-column derivatization involves the addition of a reagent to the column effluent, after the separation has occurred but before the detector. youtube.com This approach avoids the potential for the derivatization reaction to produce multiple products or byproducts that could complicate the chromatogram. actascientific.com For sulfonamides, a common post-column derivatization strategy involves reaction with p-dimethylaminobenzaldehyde, which can be detected colorimetrically.

The choice between pre-column and post-column derivatization depends on the specific analytical challenge, including the nature of the sample matrix and the required sensitivity. actascientific.com

Table 1: Illustrative HPLC-FLD Conditions for Analysis of a Derivatized Sulfonamide

| Parameter | Value |

| Column | Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm) mdpi.com |

| Mobile Phase | A: 0.08% Acetic Acid in Water; B: Acetonitrile; C: Methanol mdpi.com |

| Gradient | Time-dependent gradient from 90% A to 90% B over 20 minutes mdpi.com |

| Flow Rate | 0.6 mL/min mdpi.com |

| Injection Volume | 40 µL mdpi.com |

| Column Temperature | 25 °C nih.gov |

| Derivatizing Agent | Fluorescamine (pre-column) nih.gov |

| Detection | Fluorescence Detector (FLD) |

| Excitation λ | 405 nm nih.gov |

| Emission λ | 495 nm nih.gov |

Other Chromatographic and Electrophoretic Methods for Separation and Analysis

Beyond standard HPLC, other separation techniques offer alternative or complementary approaches for the analysis of this compound.

Ultra-High-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) to achieve faster analysis times and higher separation efficiency compared to conventional HPLC. This can be particularly advantageous for high-throughput screening or the analysis of complex samples.

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.govresearchgate.net CE methods, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), have been successfully applied to the analysis of various sulfonamides. nih.govresearchgate.net CE can offer different selectivity compared to HPLC and is often characterized by very low sample and solvent consumption. researchgate.net Coupling CE with mass spectrometry (CE-MS) provides a powerful tool for the identification and confirmation of sulfonamides. nih.gov

Table 2: Comparison of Chromatographic and Electrophoretic Methods for Sulfonamide Analysis

| Technique | Principle | Advantages | Common Detectors |

| HPLC | Partitioning between a stationary and mobile phase | Robust, versatile, widely available actascientific.com | UV-Vis, FLD, MS mdpi.com |

| UPLC | Similar to HPLC but with smaller particles | Faster, higher resolution, lower solvent use | UV-Vis, FLD, MS |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility nih.gov | High efficiency, low sample/reagent use, different selectivity researchgate.net | UV-Vis, MS nih.gov |

Spectroscopic Techniques for Quantitative Analysis in Mechanistic Studies

Spectroscopic techniques are indispensable for the quantitative analysis of this compound, particularly in studies aimed at understanding its chemical reactions and formation mechanisms. espublisher.com

UV-Visible Spectroscopy can be used for quantitative analysis based on the Beer-Lambert law. The nitrobenzene (B124822) and dimethylphenyl moieties of the molecule provide characteristic UV absorbance. This technique is often used in conjunction with HPLC for detection and quantification. In mechanistic studies, UV-Vis spectroscopy can be used to monitor the rate of a reaction by observing the change in absorbance of the reactant or a product over time. For instance, studying the kinetics of the formation of this compound from its precursors could involve tracking the appearance of its characteristic UV absorption maxima.

Mass Spectrometry (MS) , especially when coupled with a separation technique like HPLC (LC-MS) or CE (CE-MS), is a powerful tool for both quantification and structural elucidation. nih.gov For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used to achieve very high sensitivity and selectivity. In mechanistic studies, MS can be used to identify reaction intermediates and products, providing crucial insights into the reaction pathway. nih.gov For example, in studying the degradation of this compound, LC-MS could be used to identify the various breakdown products, helping to piece together the degradation mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy , while primarily a tool for structural elucidation, can also be used for quantitative analysis (qNMR). By integrating the signals of specific protons in the NMR spectrum of this compound and comparing them to a certified internal standard, a very accurate concentration can be determined. In mechanistic studies, NMR can be used to follow the course of a reaction in real-time, allowing for the identification and quantification of reactants, intermediates, and products.

Table 3: Spectroscopic Techniques for Quantitative Analysis

| Technique | Principle | Application in Mechanistic Studies |

| UV-Visible Spectroscopy | Measures absorption of UV-Vis light | Reaction kinetics, monitoring reactant/product concentration |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions | Identification of intermediates and products, high-sensitivity quantification nih.gov |

| Quantitative NMR (qNMR) | Relates signal intensity to the number of nuclei | Accurate concentration determination, real-time reaction monitoring |

Future Perspectives and Emerging Research Avenues

Development of N-(2,4-dimethylphenyl)-3-nitrobenzenesulfonamide as a Template for Novel Molecular Probes

The inherent structural features of this compound make it an attractive candidate for development into sophisticated molecular probes. The presence of distinct aromatic rings, a sulfonamide linkage, and a nitro group offers multiple points for chemical modification and the attachment of reporter molecules, such as fluorophores or biotin.

Future research could focus on designing and synthesizing fluorescent probes based on this scaffold. By strategically conjugating a fluorescent dye to the molecule, it may be possible to develop probes for imaging specific biological processes or for use in high-throughput screening assays. The dimethylphenyl and nitrobenzenesulfonyl moieties can be systematically modified to tune the probe's selectivity and photophysical properties. For instance, alterations to the substitution pattern on the phenyl rings could influence the probe's binding affinity and specificity for a particular biological target.

Integration of Advanced Computational Methods for Predictive Modeling and De Novo Design

The application of advanced computational techniques is poised to accelerate the development of derivatives of this compound with enhanced biological activities. Density Functional Theory (DFT) calculations, for example, can be employed to understand the electronic properties of the molecule and to predict its reactivity and interaction with biological macromolecules.

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, can be utilized to build models that correlate the structural features of a series of analogs with their biological activity. These models can then be used to predict the activity of virtual compounds, thereby prioritizing synthetic efforts.

Furthermore, de novo design algorithms can be employed to generate novel molecular structures based on the this compound scaffold. These algorithms can explore a vast chemical space to identify compounds with optimized binding affinities and pharmacokinetic properties for a specific target. Such computational approaches can significantly reduce the time and cost associated with the discovery of new drug candidates.

Exploration of Untapped Biological Target Classes for Sulfonamide Scaffolds

The sulfonamide functional group is a well-established pharmacophore present in a wide array of approved drugs targeting various diseases, including viral infections, cancer, and inflammatory conditions. nih.gov While the biological activity of this compound itself is not extensively characterized in the public domain, the broader class of sulfonamides has a proven track record of interacting with a diverse range of biological targets. researchgate.net

Future research should aim to screen this compound and its derivatives against a wide panel of biological targets to uncover novel therapeutic applications. Given the known activities of other sulfonamides, potential target classes to explore include:

Enzyme Inhibition: Sulfonamides are well-known inhibitors of enzymes such as carbonic anhydrases and proteases. nih.gov Screening against a broad range of enzymes could reveal unexpected inhibitory activities.

Receptor Modulation: The N-aryl benzenesulfonamide (B165840) scaffold has been identified in compounds that modulate the activity of receptors, such as the voltage-gated sodium channel NaV1.7. nih.gov

Antimicrobial Activity: Sulfonamides were among the first antimicrobial agents discovered and continue to be a source of new antibacterial and antifungal compounds. tandfonline.comtandfonline.commdpi.com The unique substitution pattern of this compound may confer activity against drug-resistant microbial strains.

Anticancer Activity: Many sulfonamide-containing compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization. acs.orgresearchgate.net

A systematic biological screening of a library of derivatives based on the this compound scaffold could lead to the identification of lead compounds for a variety of diseases.

Methodological Advancements in Sulfonamide Synthesis and Functionalization

The synthesis of this compound and its analogs can be achieved through established synthetic routes. The classical method involves the reaction of a substituted aniline (B41778) with a benzenesulfonyl chloride. nih.govnih.govmdpi.com For instance, the synthesis of N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide is achieved by treating 2-nitrobenzenesulfonyl chloride with 2,3-dimethylaniline (B142581). nih.gov A similar approach can be used for the target compound by reacting 3-nitrobenzenesulfonyl chloride with 2,4-dimethylaniline (B123086).

Future research in this area should focus on developing more efficient, sustainable, and versatile synthetic methodologies. This could include the exploration of novel catalysts to improve reaction yields and reduce reaction times. Furthermore, the development of late-stage functionalization techniques would be highly valuable. These methods would allow for the direct modification of the this compound core structure at a late stage of the synthesis, enabling the rapid generation of a diverse library of analogs for biological evaluation.

Bioisosteric replacement is another key strategy for the functionalization and optimization of lead compounds. drughunter.comnih.govufrj.br In the context of this compound, the sulfonamide linkage or the nitro group could be replaced with other functional groups that have similar physicochemical properties but may lead to improved potency, selectivity, or pharmacokinetic profiles. For example, sulfonimidamides are being explored as bioisosteres for sulfonamides. researchgate.net

Q & A

Q. Q1. What is the standard synthetic route for N-(2,4-dimethylphenyl)-3-nitrobenzenesulfonamide, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via sulfonylation of 2,4-dimethylaniline with 3-nitrobenzenesulfonyl chloride. Key steps include:

- Reaction Conditions : Conducted in anhydrous dichloromethane or THF under nitrogen, with a base (e.g., pyridine) to neutralize HCl byproducts .

- Purification : Recrystallization from ethanol/water mixtures improves purity.

- Optimization : Excess sulfonyl chloride (1.2–1.5 eq) and controlled temperature (0–5°C) minimize hydrolysis. Yield is monitored via TLC and confirmed by (e.g., aromatic proton integration at δ 7.5–8.5 ppm for the nitrobenzene group) .

Advanced Synthesis Challenges

Q. Q2. What side reactions occur during sulfonylation, and how are they mitigated?

Common issues include:

- Double Sulfonylation : Over-reaction can yield bis-sulfonamide byproducts, as seen in unintended N,N-di-sulfonylation (e.g., ’s "double" sulfonamide structure). Mitigation involves strict stoichiometry (1:1 amine:sulfonyl chloride) and short reaction times .

- Hydrolysis : 3-Nitrobenzenesulfonyl chloride is moisture-sensitive. Use anhydrous solvents and molecular sieves to suppress hydrolysis .

Structural Characterization

Q. Q3. Which analytical techniques are critical for confirming the structure of this compound?

- X-ray Crystallography : Resolves bond lengths/angles and nitro group orientation. SHELXL refinements (e.g., R-factor < 0.05) validate geometry .

- Spectroscopy :

- : Aromatic protons (δ 6.8–8.5 ppm), methyl groups (δ 2.2–2.5 ppm).

- IR : S=O stretching (1350–1150 cm), NO asymmetric stretch (~1520 cm) .

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H] at m/z 335.1 (calculated for CHNOS) .

Data Contradiction Analysis

Q. Q4. How to resolve discrepancies between computational and experimental data (e.g., NMR shifts or XRD bond lengths)?

- Recheck Experimental Parameters : Ensure crystallographic data (e.g., SHELX refinement) is free from twinning or disorder .

- Computational Adjustments : Use higher-level DFT (e.g., B3LYP/6-311+G(d,p)) with solvent corrections. For XRD vs. DFT bond length mismatches (>0.02 Å), consider crystal packing effects .

Metal Coordination Studies

Q. Q5. What methods are used to study metal complexation with this sulfonamide?

- Job’s Plot : Determines stoichiometry (e.g., 1:1 or 2:1 ligand:metal) via UV-Vis titration.

- Spectrophotometry : Bathochromic shifts in λ (e.g., Cu complexes at ~450 nm) indicate charge-transfer transitions .

- XRD of Complexes : Resolve coordination geometry (e.g., octahedral vs. square planar) .

Thermal Stability

Q. Q6. How is the thermal decomposition profile analyzed?

- TGA-DSC : Measures decomposition onset (typically >200°C for sulfonamides). Activation energy (E) is calculated via Kissinger method ( vs. ) .

- Kinetic Analysis : Flynn-Wall-Ozawa model evaluates multi-step degradation mechanisms .

Advanced Medicinal Applications

Q. Q7. How is the 3-nitrobenzenesulfonamide group evaluated for bioisosteric replacement in drug design?

- SAR Studies : Compare with 4-nitro or non-nitrated analogs in enzyme inhibition assays (e.g., cyclooxygenase-2).

- Docking Simulations : Assess binding affinity to target proteins (e.g., hydrophobic interactions via methylphenyl groups) .

- ADME Profiling : Evaluate nitro group effects on solubility (LogP) and metabolic stability (CYP450 interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.